Ecopipam hydrochloride is a synthetic compound primarily recognized for its role as a selective antagonist of dopamine D1 and D5 receptors. It is under investigation for various neurological and psychiatric disorders, including Tourette syndrome, Lesch-Nyhan syndrome, and childhood-onset fluency disorder (stuttering) . The compound is known by several names, including SCH-39166 and EBS-101, and has been classified as a small molecule drug .
Ecopipam is classified as a dopamine receptor antagonist, specifically targeting the D1 and D5 subtypes while showing minimal affinity for D2-like receptors. This selectivity differentiates it from other antipsychotic medications that often target multiple receptor types . Its classification as an investigational drug indicates that it has not yet received approval for general medical use but is undergoing rigorous testing in clinical settings.
The synthesis of ecopipam hydrochloride involves several steps that typically start from a simple tetralin derivative. The process includes:
The synthesis can be optimized through various techniques such as:
Ecopipam hydrochloride has the molecular formula with a molar mass of approximately 313.83 g/mol. Its structure features a complex arrangement typical of benzazepine derivatives, which contributes to its biological activity .
This structural data aids in understanding the compound's interactions at the molecular level.
Ecopipam undergoes various chemical reactions that are crucial for its pharmacological activity. Key reactions include:
Pharmacokinetic studies indicate that ecopipam has an elimination half-life of approximately 10 hours, allowing for once-daily dosing in clinical settings .
Ecopipam functions primarily by blocking dopamine D1 and D5 receptors in the central nervous system. This action leads to:
Ecopipam hydrochloride appears as a white to off-white crystalline solid. It is soluble in water due to the presence of the hydrochloride salt form, which enhances its bioavailability.
Relevant analyses include dissolution studies which indicate how well the drug releases from its dosage form under physiological conditions .
Ecopipam is being explored for several scientific uses:
Ecopipam hydrochloride (development codes SCH-39166, EBS-101, PSYRX-101) was discovered in the central nervous system (CNS) preclinical laboratories at Schering-Plough Corporation (now Merck) under the direction of Dr. Richard Chipkin in the late 1980s [1] [10]. Initial pharmacological characterization identified it as a potent dopamine receptor antagonist, distinct from typical antipsychotics due to its selectivity for D1-like receptors (D1/D5) over D2-like receptors [1] [8]. Early research focused on its potential for schizophrenia, but Phase II trials in the 1990s revealed no significant efficacy, leading to discontinuation for this indication [1] [4]. Subsequent development explored diverse therapeutic areas, including cocaine addiction and obesity. While ecopipam demonstrated efficacy in weight loss during Phase III obesity trials (2007), development was halted due to neuropsychiatric side effects [1] [6].
In the 2010s, the compound’s development trajectory shifted towards rare neurological disorders. Psyadon Pharmaceuticals (later acquired by Emalex Biosciences) spearheaded clinical trials for Tourette syndrome and Lesch-Nyhan syndrome, capitalizing on ecopipam’s unique D1/D5 antagonism [4] [8]. As of 2025, ecopipam holds orphan drug and Fast Track designations from the U.S. FDA for Tourette syndrome and is in Phase III trials (e.g., the D1AMOND study, NCT05615220) for pediatric and adolescent populations [4] [9]. Open-label extensions and trials for childhood-onset fluency disorder (stuttering) and restless legs syndrome are ongoing [1] [4].
Table 1: Key Developmental Milestones for Ecopipam Hydrochloride
Year | Development Phase | Indication | Outcome/Status | Reference |
---|---|---|---|---|
~1988 | Discovery | N/A | Synthesized at Schering-Plough | [1] |
1990s | Phase II | Schizophrenia | Discontinued (lack of efficacy) | [1] |
2000s | Phase II/III | Cocaine addiction, Obesity | Discontinued (lack of persistent efficacy/side effects) | [1] [2] [6] |
2010s | Phase II | Pathological Gambling | Completed (positive open-label data) | [5] |
2020s | Phase III | Tourette Syndrome | Active recruitment (e.g., NCT05615220, NCT06021522) | [4] [9] |
2024 | Phase II | Childhood-Onset Fluency Disorder | Ongoing in adults | [1] [4] |
Ecopipam hydrochloride is chemically designated as (–)-trans-6,7,7a,8,9,13b-Hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo[d]naphtho-[2,1-b]azepine hydrochloride [1] [5]. Its molecular formula is C₁₉H₂₀ClNO·HCl, with a molecular weight of 350.28 g/mol [3] [10]. The compound features a benzazepine core structure with absolute stereochemistry at two chiral centers, critical for its selective receptor binding [7] [10]. The hydrochloride salt enhances its solubility and oral bioavailability [5].
Pharmacologically, ecopipam is classified as a selective dopamine D1 and D5 receptor antagonist (D1-like family) [1] [8]. It exhibits high affinity for human D1 (Ki = 1.9 nM) and D5 receptors, with negligible activity at D2, D3, D4, serotonin, or adrenergic receptors [8] [10]. This specificity differentiates it from typical antipsychotics (e.g., haloperidol), which primarily block D2 receptors and carry risks of extrapyramidal symptoms [1] [8]. Ecopipam is orally active, crosses the blood-brain barrier efficiently, and achieves substantial central receptor occupancy [1] [4]. Its elimination half-life is approximately 10 hours, supporting once-daily dosing in clinical trials [1].
Table 2: Key Chemical and Pharmacological Properties of Ecopipam Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₉H₂₀ClNO·HCl | [3] [10] |
Molecular Weight | 350.28 g/mol | [3] [10] |
CAS Number | 190133-94-9 | [3] [10] |
SMILES Notation | Cl.CN1CCC2=CC(Cl)=C(O)C=C2[C@@H]3[C@@H]1CCC4=C3C=CC=C4 | [10] |
Dopamine D1 Receptor Affinity (Ki) | 1.9 nM | [8] [10] |
Selectivity | >1000-fold for D1/D5 over D2-like | [1] [8] |
Protein Binding | Not fully characterized | [5] |
Metabolism | Not extensively reported | [5] |
The dopamine D1 and D5 receptors (D1-like family) are Gₛ-protein coupled receptors that activate adenylyl cyclase, increasing cyclic AMP (cAMP) production upon dopamine binding [7] [8]. They are highly expressed in cortical, striatal, and limbic brain regions, modulating pathways involved in motor control, reward processing, and compulsive behaviors [8] [10]. Unlike D2 receptors (which inhibit cAMP), D1 receptor activation generally enhances neuronal excitability and glutamate release [8]. Hyperactivity in D1-mediated mesolimbic pathways is implicated in:
Ecopipam’s therapeutic rationale stems from selectively inhibiting these pathologic D1/D5 pathways without affecting D2 receptors. Preclinical models confirmed that D1 antagonists reduce self-administration of cocaine and suppress stereotypies [2] [10]. Clinically, ecopipam decreased tic severity in Tourette patients in Phase IIb trials and reduced gambling urges in open-label studies, validating D1/D5 as actionable targets [1] [5] [8]. This approach avoids drawbacks of D2 antagonists—such as weight gain, tardive dyskinesia, or metabolic syndrome—making ecopipam a first-in-class candidate for disorders with D1-mediated dysregulation [1] [8].
Table 3: Key Indications for Ecopipam Hydrochloride Targeting D1/D5 Receptors
Indication | Pathophysiological Basis | Clinical Evidence | |
---|---|---|---|
Tourette Syndrome | CSTC circuit hyperactivation via D1 receptors | Phase IIb: Significant reduction in YGTSS-TTS* scores vs. placebo | [1] [8] |
Lesch-Nyhan Syndrome | Aberrant dopamine signaling due to HPRT1 deficiency | Phase II: Reduced self-injurious behavior in open-label trial | [3] [10] |
Pathological Gambling | D1-mediated reward system hyperactivity | Open-label: Decreased gambling behaviors | [1] [5] |
Cocaine Addiction (discontinued) | D1-dependent euphoric effects of cocaine | Phase II: Acute blockade of "high"; no sustained effect | [1] [2] |
Obesity (discontinued) | D1-regulated hedonic eating | Phase III: Effective weight loss; halted for mood effects | [1] [6] |
*YGTSS-TTS: Yale Global Tic Severity Scale - Total Tic Score
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7